(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine
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Overview
Description
(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine is an organic compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a butan-2-yl group and a 2-chlorophenyl group attached to an ethylamine backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine typically involves the reaction of 2-chlorophenylacetonitrile with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but preliminary research suggests involvement in neurotransmitter regulation and anti-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[(2-chlorophenyl)methyl]amine: This compound has a similar structure but differs in the position of the butan-2-yl group.
(Butan-2-yl)[2-(4-fluorophenyl)ethyl]amine: This compound features a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H18ClN |
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Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18ClN/c1-4-9(2)14-10(3)11-7-5-6-8-12(11)13/h5-10,14H,4H2,1-3H3 |
InChI Key |
NLUOLCYBUFDXHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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